molecular formula C10H14N2O2 B11787081 4-(Isobutylamino)nicotinic acid

4-(Isobutylamino)nicotinic acid

Cat. No.: B11787081
M. Wt: 194.23 g/mol
InChI Key: LCVKVNYCMANXEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylamino)nicotinic acid typically involves the introduction of an isobutylamino group to the nicotinic acid structure. One common method is the nucleophilic substitution reaction where nicotinic acid is reacted with isobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is preferred due to its efficiency and the availability of raw materials. The process may also involve purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Isobutylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isobutylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction may produce nicotinic alcohol derivatives.

Scientific Research Applications

4-(Isobutylamino)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isobutylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to influence lipid metabolism by modulating the synthesis and degradation of triglycerides in the liver . It also affects the release of adipokines from adipocytes, which play a role in regulating lipid levels in the blood . Additionally, it may interact with nicotinic acid receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid (Niacin): A primary form of vitamin B3, used to treat niacin deficiency and hyperlipidemia.

    Nicotinamide: An amide derivative of nicotinic acid, used in various biological applications.

    Inositol Hexanicotinate: A form of niacin that is slowly released in the body.

Uniqueness

4-(Isobutylamino)nicotinic acid is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-methylpropylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)5-12-9-3-4-11-6-8(9)10(13)14/h3-4,6-7H,5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

LCVKVNYCMANXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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